

# Niflumic Acid-d5 chemical properties and structure

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An In-depth Technical Guide to Niflumic Acid-d5: Chemical Properties and Structure

#### **Abstract**

Niflumic Acid-d5 is the deuterated analog of Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for Niflumic Acid-d5. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis, such as in pharmacokinetic studies, to differentiate the compound from its endogenous counterparts.

[2] The guide details its mechanism of action as a cyclooxygenase-2 (COX-2) inhibitor and an ion channel blocker, presents key physicochemical data in a structured format, and outlines methodologies for its synthesis and analysis.

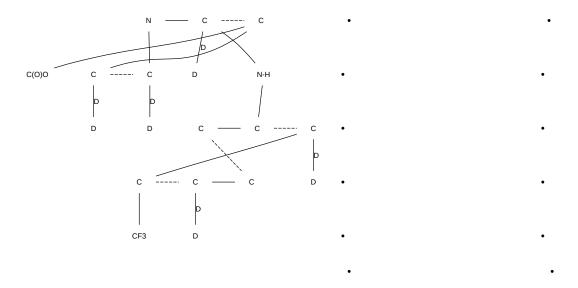
### **Chemical Properties and Structure**

**Niflumic Acid-d5** is a stable isotope-labeled version of Niflumic Acid, where five hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass signature useful in mass spectrometry-based assays without significantly altering the compound's biological activity.

Chemical Structure:



The core structure consists of a pyridinecarboxylic acid moiety linked to a trifluoromethyl-substituted phenylamino group. The "d5" designation indicates the presence of five deuterium atoms on the aromatic rings.



Chemical Structure of Niflumic Acid-d5

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Caption: General chemical structure of Niflumic Acid-d5.

## **Physicochemical Data**



The key chemical properties of **Niflumic Acid-d5** are summarized in the table below for quick reference.

Property	Value	Reference
IUPAC Name	2-[[3- (trifluoromethyl)phenyl]amino]- 3-pyridinecarboxylic Acid-d5	[3][4]
Synonyms	2-[3- (Trifluoromethyl)anilino]nicotini c Acid-d5, Actol-d5, Donalgin- d5	[4]
CAS Number	1794811-58-7	[3][4][5][6]
Molecular Formula	C13H4D5F3N2O2	[3][4][7][8][9]
Molecular Weight	287.25 g/mol	[3][4][7][8][9]
Accurate Mass	287.093	[3]
Physical Form	Solid (Neat)	[3][10]
Solubility	Soluble in ethanol, acetone, methanol, DMSO, and acetonitrile.[1]	[1]
Storage	Store under recommended conditions as per the Certificate of Analysis.	[2]

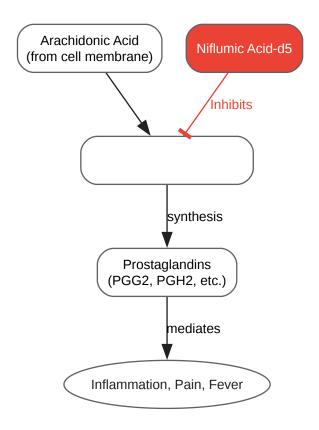
#### **Mechanism of Action**

Niflumic Acid exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, with selectivity for COX-2.[4] By blocking the COX pathway, it prevents the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever.[11]

In addition to its anti-inflammatory properties, Niflumic Acid is also known to be a blocker of calcium-activated chloride channels (CaCCs).[2][6][11] This ion channel modulation contributes



to its overall pharmacological profile.



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Caption: Inhibition of the prostaglandin synthesis pathway by Niflumic Acid-d5.

#### **Experimental Protocols**

This section outlines key experimental methodologies relevant to the synthesis and analysis of Niflumic Acid and its deuterated analog.

### **Synthesis of Niflumic Acid**

The synthesis of the parent compound, Niflumic Acid, can be achieved through several routes. One common method involves the reaction of 2-chloronicotinic acid with 3-trifluoromethylaniline.[1] An alternative synthesis pathway is the reaction of 2-aminonicotinic acid with 1-bromo-3-trifluoromethylbenzene.[1] The synthesis of derivatives often begins with the esterification of Niflumic Acid, followed by reactions to introduce different functional groups. [12][13][14]



#### **RP-HPLC Method for Quantification in Human Plasma**

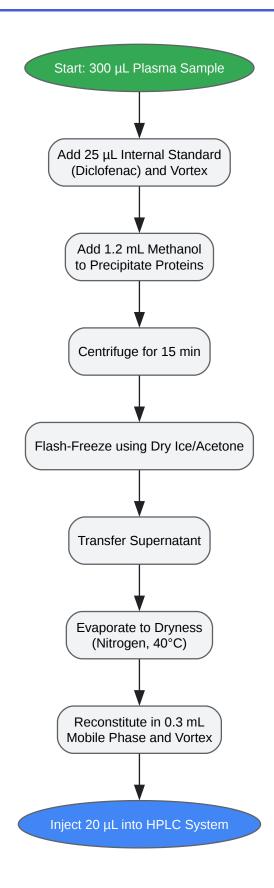
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is used for the quantitative determination of Niflumic Acid in biological matrices like human plasma.[15]

- Instrumentation: RP-HPLC system with UV detection.
- Mobile Phase: A mixture of 60:40 (v/v) methanol and 10mM mixed phosphate buffer (pH adjusted to 3.0).[15]
- Flow Rate: 1.0 mL/minute.[15]
- Detection Wavelength: 295 nm.[15]
- Injection Volume: 20 μL.[15]
- Internal Standard: Diclofenac is commonly used as an internal standard.[15]
- Linearity: The method has demonstrated good linearity in the concentration range of 55.44 –
   5082.41 ng/mL.[15]

Sample Preparation (Protein Precipitation):

The extraction from plasma samples is typically performed using a protein precipitation technique.[15]





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Caption: Workflow for HPLC sample preparation from plasma.



#### In Vitro Dissolution Studies

To assess the release profile of Niflumic Acid from various formulations, in vitro dissolution studies are conducted.

- Apparatus: Modified paddle method (USP Apparatus 2).[16]
- Dissolution Medium: 50 mL of phosphate buffer solution (pH 1.2).[16]
- Temperature: 37 ± 0.5 °C.[16]
- Rotation Speed: 100 rpm.[16]
- Sampling: Aliquots are withdrawn at specified time intervals, filtered, and analyzed.
- Analysis: The concentration of dissolved Niflumic Acid is determined using UV-Vis spectrophotometry at 289 nm.[17]

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